4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure that includes an anilino group and a methoxy group attached to a cyclohexa-diene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of aniline with methoxy-substituted cyclohexa-diene-dione derivatives. One common method includes the following steps:
Starting Materials: Aniline and 5-methoxy-1,2-cyclohexa-diene-3,5-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinones, diols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Materials Science: The compound is explored for use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used as a probe to study various biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism by which 4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound can activate caspases and other apoptotic proteins, leading to programmed cell death in cancer cells.
Reactive Oxygen Species (ROS) Generation: It can increase the production of ROS, which can damage cellular components and induce cell death.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Similar structure but with different substituents, showing prominent cytotoxicity against tumor cell lines.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Another derivative with significant bioactivity.
Uniqueness
4-Anilino-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of anilino and methoxy groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
21086-74-8 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-anilino-5-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-12(16)11(15)7-10(13)14-9-5-3-2-4-6-9/h2-8,14H,1H3 |
InChI Key |
SXYANEZGDBNOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
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